molecular formula C5H8N4O B8349399 1-Imino-2-(1,2,4-triazol-1-yl)ethyl Methyl Ether

1-Imino-2-(1,2,4-triazol-1-yl)ethyl Methyl Ether

Cat. No. B8349399
M. Wt: 140.14 g/mol
InChI Key: QUDRKHPCMWYZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Imino-2-(1,2,4-triazol-1-yl)ethyl Methyl Ether is a useful research compound. Its molecular formula is C5H8N4O and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Imino-2-(1,2,4-triazol-1-yl)ethyl Methyl Ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Imino-2-(1,2,4-triazol-1-yl)ethyl Methyl Ether including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Imino-2-(1,2,4-triazol-1-yl)ethyl Methyl Ether

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

methyl 2-(1,2,4-triazol-1-yl)ethanimidate

InChI

InChI=1S/C5H8N4O/c1-10-5(6)2-9-4-7-3-8-9/h3-4,6H,2H2,1H3

InChI Key

QUDRKHPCMWYZEO-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CN1C=NC=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,2,4-Triazole (3.45 g) was added to a sodium methoxide in methanol [prepared from sodium (1.15 g) and methanol (40 ml)], and the mixture was refluxed for 1 hour, and cooled to 25° C; chloroacetonitrile (3.78 g) was then added and the mixture was refluxed for a further 6 hours. The solution was filtered and the solvent removed in vacuo. The resultant mixture was dissolved in petroleum ether (50 ml; b.p. 40°-60° C) and the solution filtered to remove unreacted 1,2,4-triazole. Removal of the solvent in vacuo gave a residue which on distillation gave the title compound.
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.78 g
Type
reactant
Reaction Step Two

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